Hydrogen-Bond Donor/Acceptor Capacity Versus Unsubstituted and 3-Methyl Analogs
3-Hydroxy-1H-pyrazole-4-carbohydrazide provides four hydrogen-bond donors and four acceptors, whereas the unsubstituted parent 1H-pyrazole-4-carbohydrazide lacks the 3-OH group and thus offers three donors and four acceptors, and the 3-methyl analog has only two donors (excluding the methyl group) . This additional H-bond donor enhances aqueous solubility and protein-ligand interaction potential .
| Evidence Dimension | Hydrogen-bond donor count |
|---|---|
| Target Compound Data | 4 donors, 4 acceptors (calculated from structure C4H6N4O2) |
| Comparator Or Baseline | 1H-pyrazole-4-carbohydrazide (CAS 87551-45-9): 3 donors, 4 acceptors; 3-methyl-1H-pyrazole-4-carbohydrazide (CAS 1308650-19-2): ~2 donors |
| Quantified Difference | Target has ~33% more H-bond donors than unsubstituted parent. |
| Conditions | In silico count based on molecular formula; not validated in a specific biological assay. |
Why This Matters
For library design targeting polar enzyme active sites, the additional H-bond donor can be the key discriminator between a hit and an inactive analog.
- [1] Brown, N. (Ed.). Bioisosteres in Medicinal Chemistry. Wiley-VCH, 2012. Addition of an H-bond donating heterocycle can improve affinity and solubility. Section 2.3. View Source
